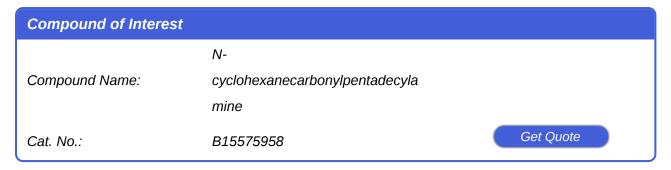


A Technical Guide to the Potential Applications of N-cyclohexanecarbonylpentadecylamine in Materials Science

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **N-cyclohexanecarbonylpentadecylamine** is a specific chemical structure noted in PubChem and has been synthesized for biological screening.[1][2][3] However, it is not a widely studied compound, and its applications in materials science are not documented. This guide, therefore, explores its potential applications based on a theoretical analysis of its molecular structure and principles of materials science derived from analogous molecules.

Introduction: A Molecule of Untapped Potential

N-cyclohexanecarbonylpentadecylamine is an amphiphilic molecule characterized by a bulky, non-polar cyclohexyl head group, a polar amide linker capable of hydrogen bonding, and a long, hydrophobic pentadecyl (C15) alkyl chain.[1] Its molecular formula is C22H43NO and it has a molecular weight of 337.6 g/mol .[1] This unique combination of functional groups suggests a strong propensity for self-assembly, a process where molecules spontaneously organize into ordered structures.[4] Such behavior is a cornerstone of modern materials science, enabling the bottom-up fabrication of functional materials.

The structural features of **N-cyclohexanecarbonylpentadecylamine**—specifically the interplay between hydrogen bonding from the amide group, van der Waals forces from the long



alkyl chain, and steric effects from the cyclohexyl ring—position it as a promising candidate for several advanced material applications. This whitepaper will delineate the predicted physicochemical properties of this molecule and explore its potential in three key areas: as a low-molecular-weight organogelator, in surface modification via self-assembled monolayers, and as a nanocarrier for drug delivery systems.

Predicted Physicochemical Properties

The material properties of a substance are intrinsically linked to its molecular structure. For **N-cyclohexanecarbonylpentadecylamine**, we can predict the following key characteristics:

- Amphiphilicity: The molecule possesses a distinct polar amide group and a large non-polar component (cyclohexyl ring and C15 alkyl chain). This dual nature is the primary driver for self-assembly in both polar and non-polar environments.
- Strong Intermolecular Forces: The amide linkage is a potent hydrogen bond donor and acceptor.[5] This, combined with the significant van der Waals interactions afforded by the long pentadecyl chain, suggests that these molecules can form strong, stable, and ordered assemblies.
- High Surface Activity: Like other long-chain amphiphiles, the molecule is expected to readily
 adsorb at interfaces (e.g., air-water, oil-water), reducing surface tension. The introduction of
 an amide group close to the headgroup can enhance adsorption at interfaces and promote
 aggregation.[6]
- Steric Influence: The bulky cyclohexyl group will influence the packing geometry of the selfassembled structures, potentially leading to unique morphologies compared to simple linearchain amides.

Potential Application I: Low-Molecular-Weight Organogelator

Low-molecular-weight organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. The combination of hydrogen bonding via the amide group and van der Waals interactions from alkyl chains is a well-established strategy for designing LMWOGs.[5][7]



Theoretical Mechanism

N-cyclohexanecarbonylpentadecylamine is an ideal candidate for an organogelator. In a non-polar organic solvent, the molecules would be driven to aggregate primarily through intermolecular hydrogen bonding between their amide groups, forming one-dimensional chains. These primary chains would then associate through van der Waals interactions between the pentadecyl and cyclohexyl groups to form thicker fibers. At a critical concentration, these fibers would entangle to create a 3D network, entrapping the solvent.

Hypothetical Experimental Protocol: Gelation Test

Objective: To determine the gelation ability of **N-cyclohexanecarbonylpentadecylamine** in various organic solvents.

Materials:

- N-cyclohexanecarbonylpentadecylamine
- A range of organic solvents (e.g., toluene, dodecane, ethyl acetate, paraffin oil)
- Sealed glass vials
- Heating block or water bath
- Vortex mixer

Methodology:

- A weighted amount of N-cyclohexanecarbonylpentadecylamine and a measured volume of a selected solvent are placed into a sealed glass vial.[7]
- The mixture is heated in a water bath until the solid is fully dissolved, with occasional vortexing to ensure homogeneity.[7]
- The clear solution is then allowed to cool to room temperature undisturbed.[7]
- Gel formation is confirmed by inverting the vial; if a stable, non-flowing solid phase is observed, it is considered a gel.[7]



- The experiment is repeated with decreasing concentrations of the gelator to determine the Minimum Gelation Concentration (MGC), the lowest concentration at which a stable gel forms.
- For confirmed gels, the gel-to-sol transition temperature (Tgel) is determined by slowly heating the vial and noting the temperature at which the gel collapses and begins to flow.

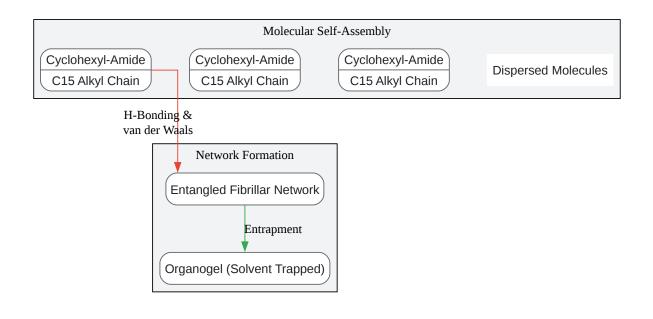
Predicted Quantitative Data

The following table summarizes hypothetical data from the proposed gelation tests.

Solvent	Dielectric Constant	Minimum Gelation Conc. (MGC) [% w/v]	Gel Melting Temp. (Tgel) [°C]
Dodecane	2.0	0.5	75
Toluene	2.4	0.8	68
Liquid Paraffin	~2.2	0.6	82
Ethyl Acetate	6.0	> 5.0 (Insoluble)	N/A

Visualization: Organogel Formation





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Caption: Self-assembly of **N-cyclohexanecarbonylpentadecylamine** into an organogel network.

Potential Application II: Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. They are a powerful tool for precisely controlling the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The amphiphilic nature of **N-cyclohexanecarbonylpentadecylamine** makes it a candidate for modifying surfaces.

Theoretical Mechanism

While lacking a traditional headgroup for covalent bonding to substrates like silicon (e.g., a silane), **N-cyclohexanecarbonylpentadecylamine** could form a physisorbed monolayer on hydrophobic surfaces (like graphite or gold) or potentially on hydrophilic surfaces via its amide



group. The molecules would align with their long alkyl chains oriented away from the surface, driven by intermolecular van der Waals forces and hydrogen bonding. This would create a dense, ordered layer, presenting the non-polar cyclohexyl groups outwards, thus significantly altering the surface energy.

Hypothetical Experimental Protocol: SAM Formation on Graphite

Objective: To form a self-assembled monolayer of **N-cyclohexanecarbonylpentadecylamine** on a Highly Ordered Pyrolytic Graphite (HOPG) surface and characterize its effect on surface wettability.

Materials:

- N-cyclohexanecarbonylpentadecylamine
- Chloroform (HPLC grade)
- Freshly cleaved HOPG substrates
- Contact angle goniometer
- Deionized water

Methodology:

- A dilute solution (e.g., 1 mM) of N-cyclohexanecarbonylpentadecylamine is prepared in chloroform.
- An HOPG substrate is freshly cleaved using adhesive tape to expose a pristine, atomically flat surface.
- The substrate is immersed in the solution for a set period (e.g., 12 hours) at room temperature to allow for monolayer formation.
- After incubation, the substrate is removed, rinsed thoroughly with pure chloroform to remove any non-adsorbed molecules, and gently dried under a stream of nitrogen.

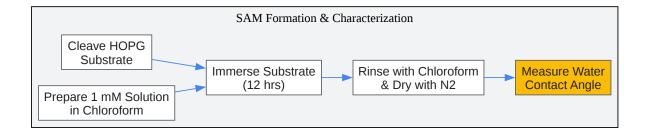


• The static water contact angle of the modified surface is measured using a goniometer and compared to that of an unmodified HOPG substrate. An increase in contact angle indicates the formation of a hydrophobic surface layer.

Predicted Quantitative Data

Substrate	Treatment	Water Contact Angle (θ) [°]	Surface Energy [mN/m]
HOPG	Unmodified	90.5	45.2
HOPG	Modified with N- cyclohexanecarbonylp entadecylamine	108.2	28.7

Visualization: Experimental Workflow for Surface Modification



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Caption: Experimental workflow for surface modification and wettability analysis.

Potential Application III: Nanocarriers for Drug Delivery

The amphiphilic structure of **N-cyclohexanecarbonylpentadecylamine** is conducive to the formation of micelles in aqueous solutions. Micelles are spherical nano-assemblies with a hydrophobic core and a hydrophilic shell, capable of encapsulating poorly water-soluble drugs,



thereby enhancing their solubility and bioavailability.[6] Organogels based on amino acid derivatives have also been explored for sustained drug delivery.[8]

Theoretical Mechanism

In an aqueous environment, the hydrophobic pentadecyl chains and cyclohexyl groups would aggregate to minimize contact with water, forming the core of a micelle. The polar amide groups would orient towards the water, forming the micellar corona. This structure creates a nano-sized pocket ideal for encapsulating hydrophobic drug molecules. The stability and size of these micelles would depend on the concentration of the amphiphile, temperature, and pH.

Hypothetical Experimental Protocol: Micelle Formation and Drug Encapsulation

Objective: To determine the critical micelle concentration (CMC) and evaluate the ability of the micelles to encapsulate a model hydrophobic drug (e.g., curcumin).

Materials:

- N-cyclohexanecarbonylpentadecylamine
- Phosphate-buffered saline (PBS)
- Curcumin
- Dynamic Light Scattering (DLS) instrument
- UV-Vis Spectrophotometer

Methodology:

- CMC Determination: A series of solutions with varying concentrations of N-cyclohexanecarbonylpentadecylamine in PBS are prepared. The surface tension of each solution is measured. The CMC is identified as the concentration at which the surface tension plateaus.
- Micelle Preparation: A solution of the amphiphile in PBS is prepared at a concentration well above the determined CMC.



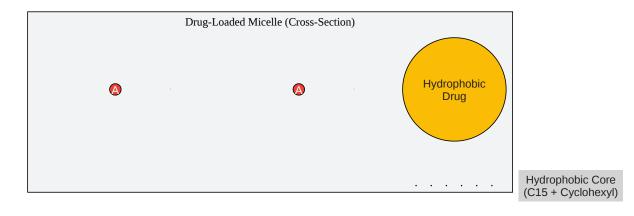
- Drug Loading: An excess amount of curcumin is added to the micellar solution. The mixture is stirred overnight in the dark to allow for encapsulation.
- Purification: The solution is filtered through a 0.22 μm syringe filter to remove non-encapsulated, precipitated curcumin.
- Characterization:
 - The hydrodynamic diameter and size distribution of the curcumin-loaded micelles are determined using DLS.
 - The amount of encapsulated curcumin is quantified using UV-Vis spectrophotometry by disrupting the micelles with a suitable solvent (e.g., methanol) and measuring the absorbance at curcumin's λmax.
- Encapsulation Efficiency (EE%) is calculated using the formula: (Mass of drug in micelles / Initial mass of drug) * 100.

Predicted Ouantitative Data

Parameter	Value
Critical Micelle Concentration (CMC)	0.05 mM
Micelle Hydrodynamic Diameter (Z-average)	15 nm
Polydispersity Index (PDI)	0.18
Encapsulation Efficiency (EE%) for Curcumin	85%

Visualization: Micellar Drug Encapsulation





Hydrophilic Amide Corona (Outer Shell)

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